1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester
Overview
Description
1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethoxycarbonyl and diethyl ester groups. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Mechanism of Action
Target of Action
Related compounds have been shown to target the l-proline uptake in trypanosoma cruzi, a pathogenic protist . This amino acid is involved in fundamental biological processes such as ATP production, differentiation of the insect and intracellular stages, the host cell infection, and the resistance to a variety of stresses .
Mode of Action
Similar compounds have been proposed to inhibit the l-proline uptake by blocking the transporter . This interference with the amino acid internalization disrupts the biological processes dependent on L-Proline .
Biochemical Pathways
Inhibition of l-proline uptake in trypanosoma cruzi by related compounds can disrupt atp production, differentiation of the insect and intracellular stages, the host cell infection, and the resistance to a variety of stresses .
Result of Action
Related compounds that inhibit l-proline uptake can disrupt various biological processes in trypanosoma cruzi, potentially leading to the death of the pathogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.
Attachment of the Butyl Chain: The butyl chain is typically introduced through alkylation reactions using butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Formation of Diethyl Ester Groups: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ethoxy groups.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bonds, yielding the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, thioesters
Hydrolysis: Carboxylic acids
Scientific Research Applications
1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Carboxy-butyl)-1H-pyrazole-3,5-dicarboxylic acid
- 1-(4-Methoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester
- 1-(4-Acetoxy-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester
Uniqueness
1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester is unique due to the presence of both ethoxycarbonyl and diethyl ester groups, which confer specific chemical properties such as increased lipophilicity and reactivity. These characteristics make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
diethyl 1-(5-ethoxy-5-oxopentyl)pyrazole-3,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6/c1-4-22-14(19)9-7-8-10-18-13(16(21)24-6-3)11-12(17-18)15(20)23-5-2/h11H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOHWGWHTFXHAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCN1C(=CC(=N1)C(=O)OCC)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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